molecular formula C22H25N5 B10901826 N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline

N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline

Cat. No.: B10901826
M. Wt: 359.5 g/mol
InChI Key: GNFPAJHXQASAFG-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline: is a synthetic organic compound known for its unique structure and potential applications in various fields of science. This compound features a complex arrangement of functional groups, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the hydrazinylidene group. The final step involves the coupling of the pyrimidine derivative with N,N-diethylaniline under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}benzene
  • N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}pyridine

Uniqueness: Compared to similar compounds, N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C22H25N5/c1-4-27(5-2)20-13-11-18(12-14-20)16-23-26-22-24-17(3)15-21(25-22)19-9-7-6-8-10-19/h6-16H,4-5H2,1-3H3,(H,24,25,26)/b23-16+

InChI Key

GNFPAJHXQASAFG-XQNSMLJCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.